molecular formula C7H18Cl2N2 B2667837 (S)-N,1-Dimethylpiperidin-3-amine dihydrochloride CAS No. 2306247-84-5

(S)-N,1-Dimethylpiperidin-3-amine dihydrochloride

Cat. No. B2667837
CAS RN: 2306247-84-5
M. Wt: 201.14
InChI Key: KGECUXOREWNBGK-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amine hydrochlorides represent latent forms of a more reactive free base . In this regard, formation of an amine hydrochloride confers protection . This effect is illustrated by the hydrochlorides of the amino acids .


Synthesis Analysis

The synthesis of piperazine derivatives, which might be similar to the compound , has been studied . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .

Scientific Research Applications

Synthesis and Characterization of Polymers

(S)-N,1-Dimethylpiperidin-3-amine dihydrochloride has been explored in the synthesis and characterization of degradable poly(β-amino esters), demonstrating applications in creating polymers with potential for DNA delivery. These polymers exhibit noncytotoxic properties and degrade hydrolytically under both acidic and alkaline conditions, offering insights into the development of biocompatible materials for medical applications (Lynn & Langer, 2000).

Development of Novel Photosensitive Materials

The compound has been utilized in the development of a novel amine photogenerator for photosensitive polyimide precursors. This application highlights its role in advancing materials science, specifically in the field of electronics and coatings, by enabling the isomerization of polyisoimide to polyimide under UV light, thus presenting a pathway for the development of UV-curable materials with enhanced solubility and transparency (Mochizuki, Teranishi, & Ueda, 1995).

Exploration of Catalytic and Chemical Reactions

The chemical reactivity of (S)-N,1-Dimethylpiperidin-3-amine dihydrochloride and its derivatives has been explored in various catalytic and synthetic applications, such as in the synthesis of amides from carboxylic acids and amines, showcasing its utility in organic synthesis and potential in pharmaceutical development. This research contributes to the understanding of amide bond formation, a critical reaction in bioconjugation and drug synthesis (Lanigan, Starkov, & Sheppard, 2013).

Bioconjugation in Aqueous Media

Investigations into the mechanism of amide formation by carbodiimide in aqueous media have been conducted, leveraging (S)-N,1-Dimethylpiperidin-3-amine dihydrochloride as a model compound. This research is pivotal in bioconjugate chemistry, offering insights into the synthesis of biomolecules and the development of drug delivery systems, which could have significant implications for biomedical engineering and therapeutic applications (Nakajima & Ikada, 1995).

Future Directions

The future directions of research on a specific compound depend on its potential applications. For example, pramipexole is being studied for its potential use in treating conditions like Restless Legs Syndrome (RLS) and Parkinson’s disease .

properties

IUPAC Name

(3S)-N,1-dimethylpiperidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-8-7-4-3-5-9(2)6-7;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBIYKRAEIMVFE-KLXURFKVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCN(C1)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CCCN(C1)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N,1-Dimethylpiperidin-3-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.